molecular formula C12H16O B1582573 4-(Tert-pentyl)benzaldehyde CAS No. 67468-54-6

4-(Tert-pentyl)benzaldehyde

Cat. No. B1582573
CAS RN: 67468-54-6
M. Wt: 176.25 g/mol
InChI Key: CFMSVJPRGKKHRS-UHFFFAOYSA-N
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Description

4-(Tert-pentyl)benzaldehyde is a chemical compound with the CAS Number: 67468-54-6 . It has a molecular weight of 176.26 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-tert-pentylbenzaldehyde . The InChI code for this compound is 1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3 . This indicates that the compound has a benzene ring with an aldehyde group at the 4th position and a tert-pentyl group also attached to the benzene ring .


Physical And Chemical Properties Analysis

4-(Tert-pentyl)benzaldehyde is a liquid .

Scientific Research Applications

Catalysis in Cross-Aldol Condensation

4-(Tert-pentyl)benzaldehyde finds application in the field of catalysis. One notable example is its use in cross-aldol condensation reactions. Zr-terephthalate metal-organic frameworks, which include this compound, act as effective catalysts for such reactions. These frameworks benefit from the proximity of Lewis acid and base sites, enhancing reaction yields (Vermoortele et al., 2011).

Fluorescent Probing for Cysteine and Homocysteine

Another application lies in its use as a ratiometric fluorescent probe for detecting cysteine and homocysteine. The probe displays a significant hypsochromic shift in emission, facilitating quantitative detection (Lin et al., 2008).

Biotechnological Production of Flavors and Fragrances

In the field of biotechnology, 4-(Tert-pentyl)benzaldehyde contributes to the generation of natural aroma compounds like vanillin and benzaldehyde. This area explores single-step biotransformations and de novo synthesis using microorganisms or enzymes (Krings & Berger, 1998).

Bioproduction in Flavor Industry

Its role in the flavor industry is also noteworthy. For instance, the bioproduction of benzaldehyde, which has an apricot and almond-like aroma, often involves processes that can include 4-(Tert-pentyl)benzaldehyde. This approach is more environmentally friendly and economically beneficial compared to traditional chemical routes (Craig & Daugulis, 2013).

Photocatalysis

The compound is used in photocatalysis for the conversion of benzyl alcohol to benzaldehyde. Studies focus on the use of graphitic carbon nitride modified by thermal, chemical, and mechanical processes for this purpose, highlighting its potential in sustainable chemical processes (Lima et al., 2017).

Electrocatalytic Hydrogenation

In electrocatalysis, it is involved in the hydrogenation of aldehydes, a critical step in converting biomass into fuels or chemicals. Research in this domain aims at designing catalysts for such reactions with high efficiency and selectivity (Cantu et al., 2018).

Safety And Hazards

The safety data sheet for benzaldehyde indicates that it is a combustible liquid. It can cause skin and eye irritation, and may be harmful if inhaled. It may cause respiratory irritation and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(2-methylbutan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMSVJPRGKKHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332976
Record name 4-(2-Methylbutan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-pentyl)benzaldehyde

CAS RN

67468-54-6
Record name 4-(2-Methylbutan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was synthesized in analogy to example S1-A using 1-bromo-4-(1,1-dimethylpropyl)-benzene (synthesized in analogy to a procedure described in J. Chem. Res. Miniprint., 1997, 12, 2701-2733) (250 mg, 1.10 mmol), nBuLi (825 μl, 1.6M solution in hexane, 1.32 mmol) and DMF (427 μl, 5.50 mmol). The isolated residue was purified by flash column chromatography (1:9 ether:pentane) to give 4-(1,1-dimethylpropyl)-benzaldehyde (175 mg, 90%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): 9.99 (s, 1H), 7.82 (d, J=8.5 Hz, 2H), 7.50 (d, J=8.5 Hz, 2H), 1.69 (q, J=7.5 Hz, 2H), 1.32 (s, 6H), 0.68 (t, J=7.5 Hz, 3H).
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427 μL
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Synthesis routes and methods II

Procedure details

The title compound was synthesized in analogy to 4-cyclopropyl benzaldehyde (described in example S53) using 1-bromo-4-(1,1-dimethylpropyl)-benzene [synthesized in analogy to a procedure described in J. Chem. Res. Miniprint. 12:2701-2733 (1997)] (250 mg, 1.10 mmol), n-BuLi (825 μl, 1.6M solution in hexane, 1.32 mmol) and DMF (427 μl, 5.50 mmol). The isolated residue was purified by flash column chromatography (1:9 ether:pentane) to give 4-(1,1-dimethylpropyl)-benzaldehyde (175 mg, 90%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 9.99 (s, 1H), 7.82 (d, J=8.5 Hz, 2H), 7.50 (d, J=8.5 Hz, 2H), 1.69 (q, J=7.5 Hz, 2H), 1.32 (s, 6H), 0.68 (t, J=7.5 Hz, 3H).
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825 μL
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427 μL
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Synthesis routes and methods III

Procedure details

A solution of tert-pentylbenzene (10.04 g, 67.72 mmol) and hexamethylenetetramine (9.49 g, 67.7 mmol) in trifluoroacetic acid (100 ml) was stirred at 90° C. overnight. The reaction solution was evaporated under reduced pressure, diluted with water, alkalified with potassium carbonate, and extracted twice with ethyl acetate. The recovered organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give a crude product of 4-(tert-pentyl)benzaldehyde as a dark brown liquid.
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9.49 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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